2-Pyridinamine, 3-(2-thienylmethoxy)-
Description
2-Pyridinamine, 3-(2-thienylmethoxy)- is a pyridine derivative featuring a thienylmethoxy substituent at the 3-position of the pyridine ring and an amine group at the 2-position. The thienylmethoxy group introduces sulfur-based aromaticity and lipophilicity, which may influence solubility, bioavailability, and binding interactions compared to simpler pyridinamine derivatives .
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C10H10N2OS/c11-10-9(4-1-5-12-10)13-7-8-3-2-6-14-8/h1-6H,7H2,(H2,11,12) |
InChI Key |
AJPYUWIUPSNTLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=CS2 |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs include:
2-Pyridinamine (base structure): Lacking substituents, this compound exhibits a docking score of -4.6 kcal/mol against squalene synthase and lanosterol-14α demethylase, suggesting moderate binding affinity .
3-Methoxy-6-methylpyridin-2-amine: Features methoxy and methyl groups at positions 3 and 3.
2-Pyridinamine, 3-[[2-(trifluoromethyl)phenyl]methoxy]- : Substituted with a trifluoromethylbenzyloxy group, this analog has a molecular formula of C₁₃H₁₁F₃N₂O (molar mass 268.23 g/mol). The trifluoromethyl group increases hydrophobicity and metabolic stability compared to thienylmethoxy .
3-Bromo-5-[2-(trimethylsilyl)ethynyl]-2-pyridinamine : Contains bromo and trimethylsilyl ethynyl groups, which may sterically hinder binding interactions but improve thermal stability .
Table 1: Substituent Effects on Pyridinamine Derivatives
Pharmacological and Binding Profiles
- Docking Studies: While 2-Pyridinamine itself shows modest activity, substituents like thienylmethoxy may enhance binding to enzymes such as squalene synthase or lanosterol demethylase. For comparison: Quinoline (docking score: -5.7 kcal/mol) and anthracene (-7.8 kcal/mol) outperform 2-pyridinamine, suggesting aromatic extensions improve affinity . Thienyl groups, with their sulfur atoms, could mimic thiol-containing substrates in enzyme active sites .
Table 2: Docking Scores of Selected Compounds
| Compound | Target Enzyme | Docking Score (kcal/mol) | Source |
|---|---|---|---|
| 2-Pyridinamine | Lanosterol-14α demethylase | -4.6 | |
| Quinoline | Squalene synthase | -5.7 | |
| Anthracene | Squalene synthase | -7.8 |
Physicochemical Properties
- Lipophilicity : The thienylmethoxy group (logP ~2.5–3.0) likely increases lipophilicity compared to methoxy (logP ~1.0) or trifluoromethyl (logP ~2.0) analogs, improving membrane permeability .
- Solubility : Sulfur atoms may reduce aqueous solubility due to hydrophobic effects, necessitating formulation adjustments.
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